Rhodanine, 3-(4-chlorophenyl)-

Vue d'ensemble

Description

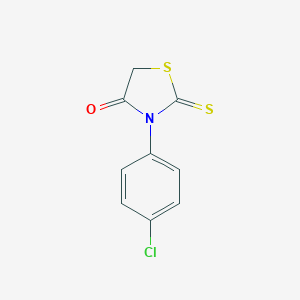

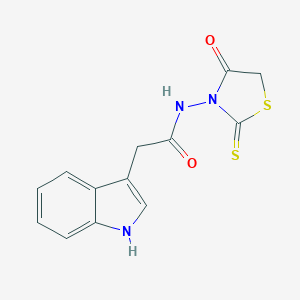

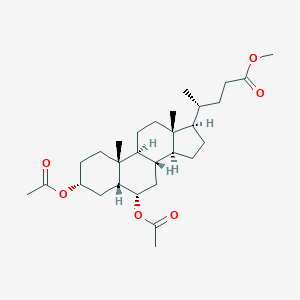

Rhodanine derivatives are recognized for their broad spectrum of biological and chemical properties. "Rhodanine, 3-(4-chlorophenyl)-" specifically refers to a compound within this class that includes a 4-chlorophenyl group attached to the rhodanine core. This structural modification significantly influences its reactivity and interactions with various biological targets.

Synthesis Analysis

Synthesis of rhodanine derivatives often involves Knoevenagel condensation reactions, which are efficient for introducing various substituents at the C-5 position of the rhodanine ring, including the 4-chlorophenyl group. One method described involves the green synthesis of rhodanine derivatives in aqueous medium, highlighting an environmentally friendly approach to obtaining these compounds with high yields (Khazaei et al., 2014).

Molecular Structure Analysis

The molecular structure of rhodanine derivatives, including "Rhodanine, 3-(4-chlorophenyl)-," is characterized by the presence of a thiazolidine-2,4-dione core. NMR and X-ray crystallography studies provide insights into the stereochemistry and electronic properties of these molecules. For instance, the stereochemical arrangement and the impact of substituents on the rhodanine ring have been extensively studied, revealing the influence of the 4-chlorophenyl group on the overall molecule's properties (Dogan et al., 1992).

Applications De Recherche Scientifique

-

Pharmaceutical Chemistry

- Rhodanine derivatives are known for their broad range of pharmacological activities . They are used as antimicrobial , antiviral , antitubercular , anti-inflammatory , antidiabetic , and antitumor agents .

- For example, a compound bearing a rhodanine-3-pentanoic acid displayed potent activity with a MIC of 2 µg/mL against MRSA .

- In the pharmaceutical market, epalrestat (rhodanine-3-acetic acid) has been marketed in Japan since 1992 for treatment of diabetic complications (peripheral neuropathy). Epalrestat is an inhibitor of aldose reductase, the key enzyme in the polyol pathway of glucose metabolism under hyperglycemic conditions .

-

Cancer Research

- Rhodanine derivatives have shown anticancer properties . The structure–activity relationship of rhodanine derivatives, as well as some of the molecular targets, were discussed .

- A group of 3-(4-Arylmethylamino)butyl-5-arylidene-rhodanine derivatives were found to be effective inhibitors of porcine casein kinase 1, Ss CK1, with potential applications in cancer .

-

Chemistry

-

Antioxidant Activity

- A series of rhodanine derivatives was synthesized in the Knoevenagel condensation of rhodanine and different aldehydes using choline chloride:urea (1:2) deep eutectic solvent . This environmentally friendly and catalyst-free approach was very effective in the condensation of rhodanine with commercially available aldehydes . All rhodanine derivatives were subjected to 1,1-diphenyl-2-picrylhydrazyl radical (DPPH) scavenging activity investigation . QSAR studies were performed to elucidate their structure-activity relationship .

-

Drug Discovery

- Rhodanines are accepted as advantaged heterocycles in medicinal chemistry as one of the 4-thiazolidinones subtypes . Some of the properties of rhodanine such as antiviral, anticancer, antimicrobial, and drug discovery have recently been reported . Although there are still vague points in the structure and mechanism of polymerization of this substance, there is a significant increase in the use of rhodanine in medicine .

-

Alzheimer’s Disease Research

-

Antibacterial Activity

- Two series of furan derivatives bearing a rhodanine moiety have been synthesized, characterized, and evaluated for their antibacterial activity . The majority of these compounds showed potent levels of inhibitory activity against a variety of different Gram-positive bacteria, including multidrug-resistant clinical isolates, with minimum inhibitory concentration (MIC) values in the range of 2–16 μg/mL . In particular, compound 4l was found to be the most potent of the synthesized compounds against the multidrug-resistant strains, with a MIC value of 2 or 4 μg/mL . None of the compounds exhibited any activity against the Gram-negative bacteria Escherichia coli 1356 at 64 μg/mL .

-

Antioxidant Activity

- A series of rhodanine derivatives was synthesized in the Knoevenagel condensation of rhodanine and different aldehydes using choline chloride:urea (1:2) deep eutectic solvent . This environmentally friendly and catalyst-free approach was very effective in the condensation of rhodanine with commercially available aldehydes . All rhodanine derivatives were subjected to 1,1-diphenyl-2-picrylhydrazyl radical (DPPH) scavenging activity investigation . QSAR studies were performed to elucidate their structure-activity relationship .

-

Cancer Research

Orientations Futures

Rhodanine derivatives have shown potential in various areas of medicinal chemistry. They have been found to possess a broad spectrum of biological activity, including anticancer properties . Future research may focus on designing new, effective small molecules with potential applications in cancer and other diseases .

Propriétés

IUPAC Name |

3-(4-chlorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNOS2/c10-6-1-3-7(4-2-6)11-8(12)5-14-9(11)13/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRWQAQZBEVDDQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=S)S1)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNOS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40156494 | |

| Record name | Rhodanine, 3-(4-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40156494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Rhodanine, 3-(4-chlorophenyl)- | |

CAS RN |

13037-55-3 | |

| Record name | 3-(4-Chlorophenyl)rhodanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13037-55-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rhodanine, 3-(4-chlorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013037553 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | USAF T-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32120 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Rhodanine, 3-(4-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40156494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,2,3,4,7,7-Hexafluoro-5-vinylbicyclo[2.2.1]hept-2-ene](/img/structure/B75782.png)

![Ethanol, 2-[2-[(2-ethylhexyl)oxy]ethoxy]-](/img/structure/B75804.png)